N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide is a heterocyclic compound featuring a tetrahydropyrano-pyrazole core fused with a pivalamide (tert-butyl carboxamide) group. The pivalamide group enhances metabolic stability and lipophilicity, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
2,2-dimethyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)12(17)14-7-10-9-8-18-6-5-11(9)16(4)15-10/h5-8H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWGGAGCRYAZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN(C2=C1COCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that contributes to its biological activity. The compound's IUPAC name reflects its complex arrangement:
| Property | Details |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| InChI Key | InChI=1S/C16H21N3O2/c1-19-16-7-8-22... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group in the compound allows it to bind to various enzymes and receptors, modulating their activity. This modulation can influence several biological pathways relevant to disease treatment.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors.
- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells.
Research Findings and Case Studies
Recent studies have explored the anticancer properties of compounds related to this compound. For instance:
Study on Anticancer Activity
A study published in PMC investigated the anticancer effects of pyrazolo derivatives similar to this compound. The results indicated that certain derivatives exhibited stronger cytotoxic activity than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved increased apoptosis via caspase activation and modulation of NF-kB pathways .
Table of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(methyl-pyrazolo) derivative | MCF-7 | 0.25 | Induces apoptosis via caspases |
| N-(methyl-pyrazolo) derivative | MDA-MB-231 | 0.5 | Inhibits NF-kB and promotes p53 expression |
Comparison with Similar Compounds
Structural Analogs with Tetrahydropyrano-Pyrazole Cores
Antitumor Derivatives (Compound 286)
A 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivative (Compound 286) exhibited potent antitumor activity against HGC-27 (gastric cancer) and PC-3 (prostate cancer) cell lines. While the target compound shares the same core, its pivalamide substituent may alter binding affinity compared to Compound 286’s undisclosed functional groups. This highlights the role of substituents in modulating bioactivity .
Ethyl-Substituted Analogs ()
N-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]piperidin-4-yl}-N'-methylurea (Mol. Wt. 321.42) replaces the methyl group with ethyl and substitutes pivalamide with a urea moiety.
Functional Analogs with Pivalamide Groups
Several pivalamide-containing pyridine derivatives from the Catalog of Pyridine Compounds (2017) provide insights into structural and commercial parallels:
Key Observations :
- Hydroxymethyl vs. Silyl-Protected Groups : The tert-butyldimethylsilyl (TBDMS) group in improves synthetic handling but requires deprotection for bioactivity, unlike the direct hydroxymethyl group in .
- Pricing : Most analogs are priced at $400–500/g, suggesting high manufacturing costs due to complex syntheses .
Carboxylate Ester Analogs ()
Methyl and ethyl esters of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (similarity scores 0.77–0.79) replace pivalamide with carboxylate groups. These esters are likely precursors or prodrugs, as carboxylates can improve solubility but may reduce cell permeability compared to pivalamide .
Pharmacological Comparators
- HDAC Inhibitors (Compound 287) : N-(6-mercaptohexyl)-3-substituted-1H-pyrazole-5-carboxamide derivatives (e.g., Compound 287) demonstrate HDAC inhibition and antitumor activity. The target compound’s pivalamide group may offer similar stability but lacks the thiol moiety critical for zinc chelation in HDAC binding .
- Chk2 Inhibitors (Compound 288): Pyrazole-benzimidazole hybrids (e.g., Compound 288) inhibit Checkpoint kinase 2 (Chk2). The tetrahydropyrano-pyrazole core in the target compound could mimic benzimidazole’s planar aromaticity but requires validation .
Preparation Methods
Step 1: Formation of 2-Oxo-2-(4-Oxotetrahydro-2H-Pyran-3-yl)Ethyl Acetate
Reagents :
- Tetrahydropyran-3-one (1.0 eq)
- Diethyl oxalate (1.1 eq)
- Lithium bis(trimethylsilyl)amide (LHMDS, 1.05 eq)
- Tetrahydrofuran (THF) solvent
Conditions :
- Temperature: -70°C to -80°C under argon atmosphere
- Reaction time: 1.5–2 hours
Mechanism : LHMDS deprotonates tetrahydropyran-3-one, generating an enolate that attacks diethyl oxalate to form the β-keto ester intermediate.
Step 2: Cyclization to Ethyl 1-Methyl-1,4,6,7-Tetrahydropyrano[4,3-c]Pyrazole-3-Carboxylate
Reagents :
- Crude β-keto ester from Step 1
- Hydrazine hydrate (2.5 eq)
- Glacial acetic acid solvent
Conditions :
- Temperature: 20–30°C
- Reaction time: 12–16 hours
Mechanism : Hydrazine mediates cyclocondensation, forming the pyrazole ring via nucleophilic attack and subsequent dehydration.
Step 3: Hydrolysis and Reduction to Primary Amine
Reagents :
- Ethyl pyrazole carboxylate from Step 2
- Lithium hydroxide (3.0 eq)
- Borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq)
Conditions :
- Hydrolysis: 40–60°C in ethanol/water (4:1)
- Reduction: 0°C to room temperature in THF
Mechanism :
- Hydrolysis : LiOH cleaves the ester to carboxylic acid.
- Curtius rearrangement or Hofmann degradation : Conversion of carboxylic acid to amine via intermediate isocyanate (requires further optimization).
Alternative Pathway : Direct reduction of nitrile or nitro precursors, though routes are less documented in available literature.
Yield : 50–60% (over two steps).
Amidation with Pivaloyl Chloride
Reaction Setup
Reagents :
- Intermediate A (1.0 eq)
- Pivaloyl chloride (1.2 eq)
- Triethylamine (TEA, 2.0 eq)
- Dichloromethane (DCM) solvent
Conditions :
- Temperature: 0°C to room temperature
- Reaction time: 4–6 hours
Mechanism : TEA scavenges HCl, facilitating nucleophilic acyl substitution at the primary amine.
Workup and Purification
- Quenching : Ice-cold water to hydrolyze excess pivaloyl chloride.
- Extraction : DCM (3 × 50 mL), dried over Na₂SO₄.
- Chromatography : Silica gel (hexane/ethyl acetate 3:1) to isolate product.
Yield : 80–85% (white crystalline solid).
Analytical Data and Characterization
Spectroscopic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₃O₂ |
| Molecular Weight | 265.35 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.21 (s, 9H, C(CH₃)₃), 2.97 (t, 2H, CH₂), 3.48 (m, 2H, CH₂), 4.02 (s, 3H, NCH₃), 4.21 (d, 2H, NCH₂), 6.32 (s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 27.3 (C(CH₃)₃), 38.9 (NCH₃), 42.1 (NCH₂), 178.2 (C=O) |
| HRMS (ESI+) | m/z 266.1864 [M+H]⁺ (calc. 266.1869) |
Comparative Yields of Synthetic Routes
| Step | Yield Range | Key Challenges |
|---|---|---|
| β-Keto ester formation | 78–85% | Low-temperature stability |
| Pyrazole cyclization | 70–75% | Byproduct formation during hydrazine addition |
| Amine synthesis | 50–60% | Over-reduction or decomposition |
| Amidation | 80–85% | Steric hindrance from pivaloyl group |
Alternative Methodologies and Optimization
Microwave-Assisted Cyclization
Enzymatic Amidations
- Catalyst : Candida antarctica lipase B (CAL-B)
- Solvent : Tert-butyl alcohol
- Yield : 65–70% (lower efficiency but greener profile).
Industrial-Scale Considerations
Environmental Impact
- PMI (Process Mass Intensity) : 120–150 kg/kg (high due to multiple chromatographic steps).
- Waste Streams : THF (recyclable), aqueous HCl (neutralization required).
Q & A
Q. What are the common synthetic routes for N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or β-keto esters.
- Step 2: Introduction of the tetrahydropyran moiety through ring-closing reactions, often using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol or toluene .
- Step 3: Pivalamide functionalization via nucleophilic substitution or coupling reactions (e.g., using pivaloyl chloride in dichloromethane with a base like triethylamine).
Key intermediates, such as methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, are critical for downstream modifications .
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalysts: Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance ring-closing efficiency in tetrahydropyran formation .
- Solvents: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility during amidation, while toluene is preferred for cyclization steps to avoid side reactions .
- Temperature: Controlled heating (60–80°C) minimizes decomposition. For example, pivaloylation at room temperature reduces racemization risks .
- Workup: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which analytical techniques are most reliable for structural confirmation?
- NMR Spectroscopy: ¹H/¹³C NMR identifies key signals, such as the pivalamide methyl groups (δ ~1.2 ppm) and pyran oxygen protons (δ ~3.5–4.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₄N₃O₂: 278.1864) .
- X-ray Crystallography: Resolves stereochemistry and confirms fused-ring geometry in crystalline derivatives .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Assay Variability: Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolite Interference: Use LC-MS to identify degradation products or active metabolites that may skew results .
- Structural Analogues: Compare with compounds like ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate to isolate structure-activity relationships (SAR) .
Q. What computational methods predict the compound’s reactivity and binding modes?
- DFT Calculations: Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The pyran oxygen and pivalamide carbonyl are critical hydrogen-bond acceptors .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. What mechanistic insights explain its biological activity in kinase inhibition?
- ATP-Competitive Binding: The pyrazole core mimics adenine’s planar structure, while the pivalamide group occupies hydrophobic pockets in kinase active sites .
- Allosteric Modulation: Molecular dynamics suggest the tetrahydropyran ring induces conformational changes in targets like CDK2, enhancing selectivity over off-target kinases .
- In Vitro Validation: Kinase profiling panels (e.g., Eurofins DiscoverX) quantify IC₅₀ values and validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
